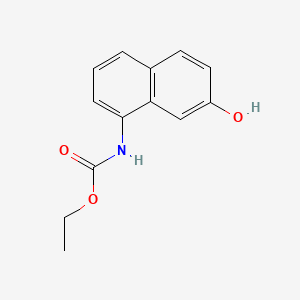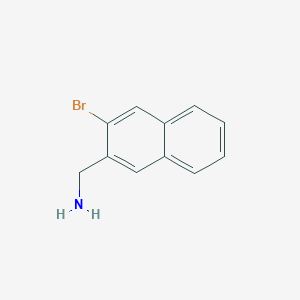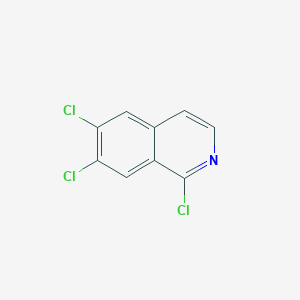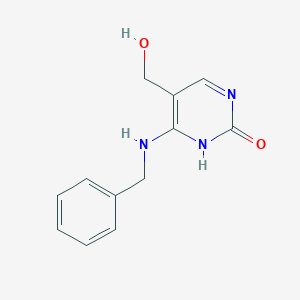
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is a heterocyclic compound with the molecular formula C10H13N5. It is also known by other names such as 3-(3-Methyl-2-butenyl)-3H-purin-6-amine and Triacanthin . This compound is part of the purine family, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with 3-methyl-2-buten-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Adenine: A fundamental purine base found in DNA and RNA.
Caffeine: A stimulant that also belongs to the purine family.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other purine derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
62747-82-4 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N,9-dimethyl-N-(3-methylbut-2-enyl)purin-6-amine |
InChI |
InChI=1S/C12H17N5/c1-9(2)5-6-16(3)11-10-12(14-7-13-11)17(4)8-15-10/h5,7-8H,6H2,1-4H3 |
InChI Key |
DLRWHRCEGGDHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C)C1=NC=NC2=C1N=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)




